Phenyltin trichloride
Overview
Description
Phenyltin trichloride, also known as trichlorophenylstannane, is an organotin compound with the chemical formula C6H5SnCl3. It is a clear, colorless liquid that darkens upon exposure to light. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Phenyltin trichloride, also known as Trichlorophenylstannane, is primarily used in the preparation of organotin (IV) complexes, which are known to be potent antimicrobial agents . It is also used as a reactant in the Stille coupling reaction catalyzed by peptide-templated Pd nanoparticles .
Mode of Action
It is known to participate in the stille coupling reaction, a powerful method for forming carbon-carbon bonds in organic synthesis . In this reaction, this compound acts as a tin reagent, coupling with an organohalide in the presence of a palladium catalyst to form a new organotin compound .
Biochemical Pathways
This compound is involved in the synthesis of organotin (IV) complexes and the Stille coupling reaction . These reactions are part of broader biochemical pathways in organic synthesis and materials science. For instance, this compound can be used as a tin (Sn) source in the synthesis of tin-doped TiO2 photoanodes, which are applicable in dye-sensitized solar cells .
Pharmacokinetics
As a laboratory chemical, it is primarily used in controlled environments for specific reactions
Result of Action
The primary result of this compound’s action is the formation of new organotin compounds through the Stille coupling reaction . These compounds have various applications, including the creation of potent antimicrobial agents and the synthesis of materials for dye-sensitized solar cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Stille coupling reaction requires a palladium catalyst and an organohalide . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of this compound. It’s important to note that this compound is classified as a combustible, corrosive hazardous material and is very toxic to aquatic life with long-lasting effects . Therefore, its handling and disposal must be done in accordance with safety regulations .
Biochemical Analysis
Biochemical Properties
Phenyltin trichloride is used in the preparation of organotin(IV) complexes as potent antimicrobial agents . It also serves as a reactant in the Stille coupling reaction catalyzed by peptide-templated Pd nanoparticles . Furthermore, it acts as a tin (Sn) source in the synthesis of tin-doped TiO2 photoanodes applicable in dye-sensitized solar cells
Cellular Effects
This compound has been found to have inhibitory effects on stimulus-induced changes in cytosolic free calcium and plasma membrane potential of human neutrophils
Molecular Mechanism
It is known to participate in the Stille coupling reaction catalyzed by peptide-templated Pd nanoparticles
Preparation Methods
Phenyltin trichloride can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with tin tetrachloride in anhydrous conditions. The reaction is typically carried out in a solvent such as benzene or toluene under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity of the product. The compound is often produced in bulk quantities for use in various applications .
Chemical Reactions Analysis
Phenyltin trichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in the Stille coupling reaction, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions to form various organotin compounds.
The major products formed from these reactions depend on the reagents and conditions used. For example, in the Stille coupling reaction, the product is typically a biaryl compound .
Scientific Research Applications
Comparison with Similar Compounds
Phenyltin trichloride can be compared to other organotin compounds, such as:
Triphenyltin chloride: Similar to this compound but with three phenyl groups attached to the tin atom.
Dibutyltin dichloride: Contains two butyl groups and two chlorine atoms attached to the tin atom.
Tetraethyltin: Contains four ethyl groups attached to the tin atom.
This compound is unique due to its specific reactivity and applications in coupling reactions and the synthesis of antimicrobial agents .
Properties
IUPAC Name |
trichloro(phenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOGEXSQACVGEC-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074455 | |
Record name | Monophenyltin trichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-19-2 | |
Record name | Phenyltin trichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, trichlorophenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1124-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Monophenyltin trichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorophenylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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